Noscapine hydrochloride
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Overview
Description
Noscapine hydrochloride is a benzylisoquinoline alkaloid derived from the opium poppy, Papaver somniferum. It is primarily known for its antitussive (cough-suppressing) properties and has been used in various over-the-counter cough medications . Unlike other opium-derived compounds, this compound lacks significant hypnotic, euphoric, or analgesic effects, making it a safer alternative for medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Noscapine hydrochloride can be synthesized through several methods. One common approach involves the extraction of noscapine from the opium poppy, followed by its conversion to the hydrochloride salt. The synthetic route typically includes steps such as:
Extraction: Noscapine is extracted from the opium poppy using solvents like ether or alcohol.
Purification: The extracted noscapine is purified through crystallization or chromatography.
Conversion to Hydrochloride: The purified noscapine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale extraction and purification processes. The use of advanced techniques such as hot melt extrusion (HME) has been explored to create sustained-release formulations of this compound . This method involves the use of biodegradable polymers and pH modifiers to enhance the bioavailability and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Noscapine hydrochloride undergoes various chemical reactions, including:
Reduction: When reduced with zinc and hydrochloric acid, this compound dissociates into hydrocotarnine and meconine.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid are commonly used for the reduction of this compound.
Oxidation: Various oxidizing agents can be used, depending on the desired derivative.
Major Products
Hydrocotarnine: Formed during the reduction of this compound.
Meconine: Another product of the reduction reaction.
Scientific Research Applications
Noscapine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of benzylisoquinoline alkaloids.
Medicine: Beyond its antitussive properties, this compound has shown promise as an anticancer agent.
Mechanism of Action
Noscapine hydrochloride exerts its effects primarily through its interaction with sigma receptors. Its antitussive effects are mediated by its sigma receptor agonist activity, which reduces the activity of the cough center in the brain . Additionally, this compound has been found to interfere with microtubule dynamics, making it a potential anticancer agent .
Comparison with Similar Compounds
Noscapine hydrochloride is unique among opium-derived compounds due to its lack of significant hypnotic, euphoric, or analgesic effects . Similar compounds include:
Codeine: An opium alkaloid with significant analgesic and euphoric effects.
Morphine: Another opium alkaloid known for its potent analgesic properties.
Papaverine: A benzylisoquinoline alkaloid with vasodilatory effects.
This compound stands out due to its safety profile and diverse range of applications in scientific research and medicine .
Properties
CAS No. |
219533-73-0 |
---|---|
Molecular Formula |
C22H23NO7.ClH C22H24ClNO7 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H |
InChI Key |
MFLVZFXCSKVCSH-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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